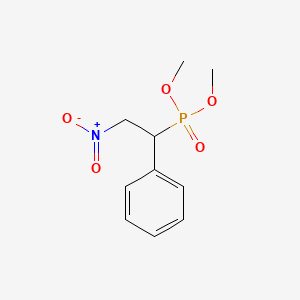![molecular formula C6H7Cl2F4NO6 B14662792 [2,2-Bis[chloro(difluoro)methyl]-1,3-dioxolan-4-yl]methanol;nitric acid CAS No. 51125-49-6](/img/structure/B14662792.png)
[2,2-Bis[chloro(difluoro)methyl]-1,3-dioxolan-4-yl]methanol;nitric acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[2,2-Bis[chloro(difluoro)methyl]-1,3-dioxolan-4-yl]methanol;nitric acid is a complex chemical compound that has garnered attention in various scientific fields due to its unique structure and properties. This compound is characterized by the presence of chloro and difluoromethyl groups attached to a dioxolane ring, along with a methanol moiety and nitric acid. Its multifaceted nature makes it a subject of interest for researchers in chemistry, biology, medicine, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [2,2-Bis[chloro(difluoro)methyl]-1,3-dioxolan-4-yl]methanol;nitric acid typically involves multiple steps, starting with the preparation of the dioxolane ring. This can be achieved through the reaction of chloroacetaldehyde with difluoromethyl ketone under acidic conditions. The resulting intermediate is then subjected to further reactions to introduce the chloro and difluoromethyl groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity
化学反応の分析
Types of Reactions
[2,2-Bis[chloro(difluoro)methyl]-1,3-dioxolan-4-yl]methanol;nitric acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The chloro and difluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
科学的研究の応用
[2,2-Bis[chloro(difluoro)methyl]-1,3-dioxolan-4-yl]methanol;nitric acid has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of [2,2-Bis[chloro(difluoro)methyl]-1,3-dioxolan-4-yl]methanol;nitric acid involves its interaction with molecular targets and pathways in biological systems. The chloro and difluoromethyl groups play a crucial role in its reactivity and interactions with enzymes and receptors. The compound’s effects are mediated through its ability to form stable complexes and undergo specific chemical transformations within biological environments.
類似化合物との比較
Similar Compounds
Similar compounds include other dioxolane derivatives with chloro and difluoromethyl groups, such as:
- [2,2-Bis[chloro(difluoro)methyl]-1,3-dioxolan-4-yl]methanol
- [2,2-Bis[chloro(difluoro)methyl]-1,3-dioxolan-4-yl]ethanol
Uniqueness
What sets [2,2-Bis[chloro(difluoro)methyl]-1,3-dioxolan-4-yl]methanol;nitric acid apart is its combination of functional groups and the presence of nitric acid, which imparts unique chemical and biological properties
特性
CAS番号 |
51125-49-6 |
|---|---|
分子式 |
C6H7Cl2F4NO6 |
分子量 |
336.02 g/mol |
IUPAC名 |
[2,2-bis[chloro(difluoro)methyl]-1,3-dioxolan-4-yl]methanol;nitric acid |
InChI |
InChI=1S/C6H6Cl2F4O3.HNO3/c7-5(9,10)4(6(8,11)12)14-2-3(1-13)15-4;2-1(3)4/h3,13H,1-2H2;(H,2,3,4) |
InChIキー |
IBUFOBNCLYLKHE-UHFFFAOYSA-N |
正規SMILES |
C1C(OC(O1)(C(F)(F)Cl)C(F)(F)Cl)CO.[N+](=O)(O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![1-Dimethylamino-2,3-di(4'-methoxyphenyl)-pentan-3-ol hydrochlorid [German]](/img/structure/B14662764.png)



